1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride
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Overview
Description
1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H15N·HCl It is known for its unique structure, which includes a cyclopentane ring attached to an ethynyl-substituted phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride typically involves the following steps:
Formation of the Ethynyl-Substituted Phenyl Group: This can be achieved through a Sonogashira coupling reaction, where a phenyl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a Grignard reaction, where a cyclopentyl magnesium halide reacts with the ethynyl-substituted phenyl group.
Amine Introduction: The amine group can be introduced via reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for amine substitution.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its amine group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
- 1-(4-Ethynylphenyl)cyclohexan-1-amine;hydrochloride
- 1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrobromide
- 1-(4-Ethynylphenyl)cyclopentan-1-amine;hydroiodide
Uniqueness: 1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride is unique due to its specific combination of a cyclopentane ring, ethynyl-substituted phenyl group, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-ethynylphenyl)cyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13;/h1,5-8H,3-4,9-10,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBZWORPINKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2(CCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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